4-Cyclopentyl-4-oxobutyric acid

Physicochemical characterization Solid-state stability Analytical method development

4-Cyclopentyl-4-oxobutyric acid (CAS 3400-90-6), also named 4-oxo-4-cyclopentylbutanoic acid, is a γ-keto carboxylic acid belonging to the 4-oxobutyric acid family. It contains a five-membered cyclopentyl ring linked to a 4-oxobutanoic acid backbone, giving it a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g·mol⁻¹.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 3400-90-6
Cat. No. B1354752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopentyl-4-oxobutyric acid
CAS3400-90-6
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)CCC(=O)O
InChIInChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12)
InChIKeyLOVFEGLWBFHQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopentyl-4-oxobutyric Acid (CAS 3400-90-6): Procurement-Relevant Compound Profile


4-Cyclopentyl-4-oxobutyric acid (CAS 3400-90-6), also named 4-oxo-4-cyclopentylbutanoic acid, is a γ-keto carboxylic acid belonging to the 4-oxobutyric acid family. It contains a five-membered cyclopentyl ring linked to a 4-oxobutanoic acid backbone, giving it a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g·mol⁻¹ . The compound is commercially available as a solid (melting point 74–76 °C) with typical purity specifications of 95–98% . Its primary documented role is as a versatile synthetic intermediate, specifically a ketoacid synthon for oxetane formation and a substrate for radical-mediated transformations to branched-chain carboxylic acids .

4-Cyclopentyl-4-oxobutyric Acid: Why Generic Substitution Within the γ-Keto Acid Class Is Not Straightforward


Compounds within the 4-oxobutyric acid class share a common γ-keto acid backbone but differ critically in the cycloalkyl or aryl substituent at the 4-position, which dictates molecular volume, lipophilicity, and conformational flexibility. The cyclopentyl variant occupies a distinct physicochemical niche: its logP of 1.61 and density of 1.153 g·cm⁻³ place it between the more polar cyclopropyl analog (logP ~0.83) and the more lipophilic cyclohexyl analog (logP ~2.00) . More importantly, the documented synthetic utility of the cyclopentyl acid as a specific synthon for oxetane – a four-membered cyclic ether increasingly valued in medicinal chemistry for its metabolic stability and three-dimensional character – cannot be assumed for the cyclopropyl, cyclobutyl, or cyclohexyl homologs, which lack published oxetane-synthon methodology . Substituting without experimental validation therefore risks either synthetic failure in oxetane-forming protocols or suboptimal physicochemical properties in the final target molecule.

4-Cyclopentyl-4-oxobutyric Acid (CAS 3400-90-6): Comparator-Based Quantitative Evidence for Scientific Selection


Melting Point Comparison: Cyclopentyl vs. Cyclopropyl 4-Oxobutyric Acid for Solid-State Handling

4-Cyclopentyl-4-oxobutyric acid exhibits a melting point of 74–76 °C, which is 2–9 °C higher than that of 4-cyclopropyl-4-oxobutyric acid (67–72 °C) . This difference, although modest, is analytically significant for differential scanning calorimetry (DSC) purity determination and for solid-state storage classification; a compound melting above 70 °C is generally considered more robust for ambient-temperature handling and long-term storage in non-refrigerated laboratory settings .

Physicochemical characterization Solid-state stability Analytical method development

Lipophilicity Differentiation: LogP Ranking Within the 4-Cycloalkyl-4-oxobutyric Acid Series

The calculated logP of 4-cyclopentyl-4-oxobutyric acid is 1.61, positioning it intermediate between the cyclopropyl (logP 0.83), cyclobutyl (logP 1.22), and cyclohexyl (logP 2.00) analogs . This incremental lipophilicity difference of approximately 0.4–0.8 log units per additional methylene group provides a predictable structure-property relationship that can be exploited in reverse-phase HPLC method development and in tuning the lipophilic character of derived oxetane-containing drug candidates .

Lipophilicity ADME prediction Chromatographic method development

Documented Synthetic Utility as an Oxetane Synthon: Functional Divergence from the Cyclohexyl Analog (JTT-608)

4-Cyclopentyl-4-oxobutyric acid is explicitly described as a ketoacid synthon for oxetane, enabling access to four-membered cyclic ethers that are privileged scaffolds in modern drug discovery . In contrast, the cyclohexyl analog (4-cyclohexyl-4-oxobutyric acid, CAS 15971-95-6) has been primarily developed as a β-cell secretagogue (JTT-608) with antidiabetic activity, operating through a fundamentally different pharmacodynamic mechanism – glucose-stimulated insulin secretion at doses of 3–30 mg·kg⁻¹ in rats [1]. No published evidence demonstrates that the cyclohexyl, cyclopropyl, or cyclobutyl analogs can serve as interchangeable oxetane synthons.

Oxetane synthesis Synthetic methodology Medicinal chemistry building blocks

Radical Chemistry Reactivity: Enabling Branched-Chain Carboxylic Acid Synthesis

The cyclopentyl-substituted γ-keto acid undergoes radical-mediated transformations to yield branched-chain carboxylic acids, a reactivity profile documented in the chemical vendor literature . The cyclopentyl radical generated during these transformations benefits from special co-planar stabilization, as evidenced by spectral studies showing that cyclopentyl radicals exhibit distinct absorption characteristics (240–300 nm) and decay kinetics compared to other cycloalkyl radicals [1]. This radical stabilization, attributed to the specific geometry of the five-membered ring, is not equally accessible in the cyclobutyl (ring strain) or cyclohexyl (different conformational equilibrium) analogs [1].

Radical chemistry C–C bond formation Diversity-oriented synthesis

Commercial Purity Grade Availability: 97–98% Specification Across Multiple Vendors

4-Cyclopentyl-4-oxobutyric acid is routinely available at 97–98% purity from multiple independent suppliers, including Fluorochem (97%) and Leyan (98%), as well as BOC Sciences and AKSci at 95% minimum . This multi-vendor availability at high purity contrasts with the more limited supply landscape for the cyclobutyl analog (typically 95–97%, fewer suppliers) and ensures batch-to-batch consistency for reproducible synthetic outcomes .

Chemical procurement Quality specification Reproducibility

4-Cyclopentyl-4-oxobutyric Acid: Evidence-Backed Research and Industrial Application Scenarios


Oxetane-Containing Drug Candidate Synthesis

Medicinal chemistry programs targeting oxetane-containing scaffolds – prized for their metabolic stability and three-dimensional topology – can employ 4-cyclopentyl-4-oxobutyric acid as a direct ketoacid synthon for the four-membered ether ring, as documented by CymitQuimica . The intermediate logP of 1.61 imparts balanced lipophilicity to oxetane intermediates, potentially improving membrane permeability relative to more polar cyclopropyl-derived oxetanes or more lipophilic cyclohexyl-derived oxetanes .

Diversity-Oriented Synthesis via Radical-Mediated Branching

For laboratories employing radical C–C bond-forming strategies, 4-cyclopentyl-4-oxobutyric acid serves as a precursor to branched-chain carboxylic acids through radical rearrangement chemistry . The unique spectral and kinetic properties of the cyclopentyl radical, documented in the INIS spectral studies, may provide more predictable reaction outcomes compared to the cyclobutyl or cyclohexyl analogs [1].

Physicochemical Reference Standard for Cycloalkyl-γ-Keto Acid Libraries

Given its well-characterized melting point (74–76 °C), logP (1.61), boiling point (323.4 °C), and density (1.153 g·cm⁻³), 4-cyclopentyl-4-oxobutyric acid can serve as a reference compound for chromatographic method development and physicochemical profiling within a series of cycloalkyl-γ-keto acids [2]. Its multi-vendor availability at 97–98% purity supports its use as an inter-laboratory calibration standard.

Building Block for Structure-Activity Relationship (SAR) Studies Targeting Lipophilic Pockets

In SAR campaigns where the cyclopentyl group is hypothesized to optimally fill a hydrophobic enzyme pocket, the logP difference of approximately +0.4 relative to the cyclobutyl analog and −0.4 relative to the cyclohexyl analog provides a quantifiable basis for prioritization . This intermediate lipophilicity may translate to improved ligand efficiency indices when the cyclopentyl moiety engages the target pocket without incurring the desolvation penalty of a bulkier cyclohexyl group.

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